molecular formula C50H99NO5 B15281099 Bis(2-octyldodecyl) 4,4'-((2-hydroxyethyl)azanediyl)dibutanoate

Bis(2-octyldodecyl) 4,4'-((2-hydroxyethyl)azanediyl)dibutanoate

Cat. No.: B15281099
M. Wt: 794.3 g/mol
InChI Key: JIMIRJQCBYBFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate involves a multi-step process. One common method includes the reaction of 4,4’-((2-hydroxyethyl)azanediyl)dibutanoic acid with 2-octyldodecanol under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying lipid behavior.

    Biology: Employed in the formulation of lipid nanoparticles for drug delivery systems.

    Medicine: Investigated for its potential in targeted drug delivery and gene therapy.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it facilitates the encapsulation and release of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-octyldodecyl) 4,4’-((2-hydroxyethyl)azanediyl)dibutanoate is unique due to its specific structural features, which confer distinct physicochemical properties. Compared to similar compounds like ALC-0315 and ALC-0159, it offers different solubility, stability, and interaction profiles with biological membranes .

Properties

Molecular Formula

C50H99NO5

Molecular Weight

794.3 g/mol

IUPAC Name

2-octyldodecyl 4-[2-hydroxyethyl-[4-(2-octyldodecoxy)-4-oxobutyl]amino]butanoate

InChI

InChI=1S/C50H99NO5/c1-5-9-13-17-21-23-27-31-37-47(35-29-25-19-15-11-7-3)45-55-49(53)39-33-41-51(43-44-52)42-34-40-50(54)56-46-48(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h47-48,52H,5-46H2,1-4H3

InChI Key

JIMIRJQCBYBFDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCN(CCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.